N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H29NO5S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Chemical Defense
Background: This compound belongs to the diterpenoid class and plays a crucial role in plant chemical defense. Researchers have discovered that controlled hydroxylation of diterpenoids allows plants to defend themselves without causing autotoxicity . Autotoxicity refers to the harmful effects that a plant’s own metabolites can have on its growth and survival.
Mechanism:Implications: By regulating metabolic modifications, tobacco plants avoid self-toxicity while gaining effective defense against herbivores. This interaction between plants and their insect herbivores highlights how plants address the challenge of using potent chemical defenses without harming themselves.
Synthetic Chemistry Applications
Background: The compound’s structure suggests potential applications in synthetic chemistry due to its functional groups.
Rhodium-Catalyzed C–H Functionalization:- Hydrazine-Directed C–H Functionalization : The compound could serve as a precursor for Rhodium-catalyzed coupling reactions with phenylhydrazines. This process allows for the construction of diverse 1H-indazoles through a [4+1] annulation pathway .
properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5S/c1-16(2)29(26,27)20-11-7-17(8-12-20)13-21(24)23-15-22(3,25)14-18-5-9-19(28-4)10-6-18/h5-12,16,25H,13-15H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELUMYQFQORHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.